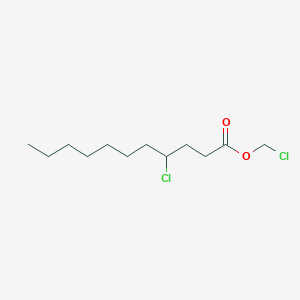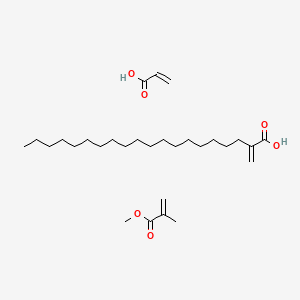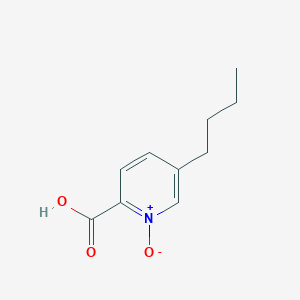
2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C10H13NO2 and a molecular weight of 179.2157 . This compound is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide can be achieved through several methods. One common approach involves the oxidative decarboxylation of the corresponding carboxylic acid . This process typically requires a biphasic water/chlorobenzene mixture and an alkyl radical, such as butyl, generated from the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dinitrogen pentoxide and reducing agents such as hydrogen gas . The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic acid (2-Pyridinecarboxylic acid): Shares a similar structure but lacks the butyl group.
Nicotinic acid (3-Pyridinecarboxylic acid):
Isonicotinic acid (4-Pyridinecarboxylic acid): Another isomer with the carboxylic acid group in a different position.
Uniqueness
2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide is unique due to the presence of the butyl group, which imparts different chemical and biological properties compared to its isomers. This structural difference can influence its reactivity, solubility, and interactions with biological targets .
Eigenschaften
CAS-Nummer |
82654-00-0 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
5-butyl-1-oxidopyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-2-3-4-8-5-6-9(10(12)13)11(14)7-8/h5-7H,2-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
IXZMLXUNSSYGAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C[N+](=C(C=C1)C(=O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B14433372.png)
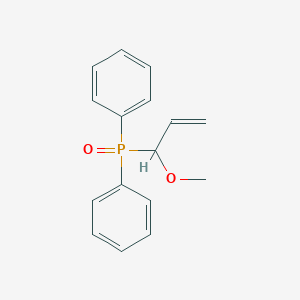
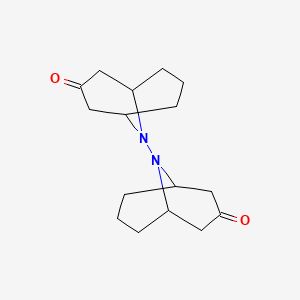
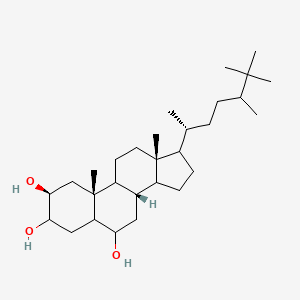
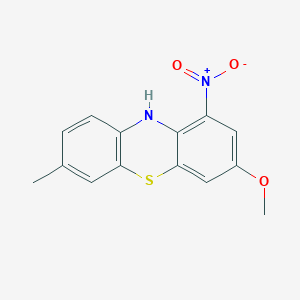

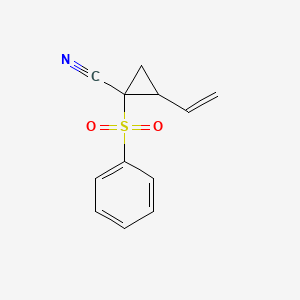
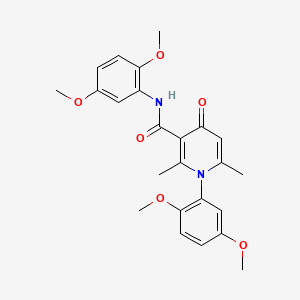
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
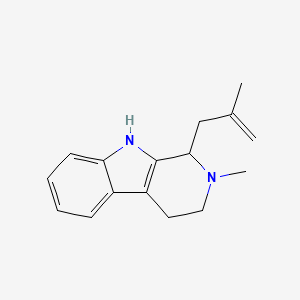
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
